trans-3-Chloroacrylic acid
Description
Role in the Degradation Pathway of 1,3-Dichloropropene (B49464)
trans-3-Chloroacrylic acid is a significant intermediate metabolite in the degradation pathway of 1,3-Dichloropropene, a major component of some soil fumigants used to control nematodes. nih.govacs.orgasm.org Soil bacteria, such as Pseudomonas pavonaceae 170 and coryneform bacterium strain FG41, are capable of utilizing 1,3-Dichloropropene as a sole source of carbon. nih.gov
The degradation pathway consists of a five-step enzymatic process. nih.gov It begins with the conversion of 1,3-Dichloropropene to 3-chloroallyl alcohol by a haloalkane dehalogenase. asm.orgasm.org This alcohol is then subjected to two oxidation steps, yielding this compound. nih.govasm.org The final stage involves the dehalogenation of this compound to produce malonate semialdehyde, which can then enter central metabolic pathways like the Krebs cycle. nih.govasm.orgacs.org
The microbial catabolism of halogenated hydrocarbons, such as 1,3-Dichloropropene, is a vital biogeochemical process. Various soil bacteria have developed specialized enzymatic systems to break down these often-recalcitrant compounds, using them for growth and energy. acs.orgacs.org The degradation of 1,3-Dichloropropene is a prime example of this metabolic capability, where a multi-enzyme pathway effectively dismantles the chlorinated molecule. nih.govasm.org Bacteria like Pseudomonas cichorii 170, isolated from soil repeatedly treated with this nematocide, demonstrate a clear ability to grow on 1,3-Dichloropropene and its degradation intermediates. asm.orgasm.org This catabolic process is not only a testament to microbial adaptability but also holds significant potential for bioremediation strategies in agriculture. nih.gov
This compound has been definitively identified as an intermediate in the microbial degradation of 1,3-Dichloropropene. nih.govasm.org Studies on Pseudomonas cichorii 170 have shown that this organism can grow on this compound as a substrate, confirming its role as a key metabolite in the pathway. asm.orgasm.org The degradation process involves the initial hydrolysis of 1,3-Dichloropropene to 3-chloroallyl alcohol, which is then oxidized to form this compound. asm.org The subsequent enzymatic dehalogenation of this acid is a critical step, leading to products that can be assimilated by the bacterium. nih.govasm.org
Characterization of this compound Dehalogenase (CaaD)
The key enzyme responsible for the detoxification and metabolism of this compound is this compound dehalogenase*, commonly referred to as CaaD. nih.govnih.gov This enzyme specifically catalyzes the hydrolytic dehalogenation of the trans-isomer of 3-chloroacrylic acid, converting it to malonate semialdehyde and HCl without the need for cofactors. nih.govnih.govsci-hub.se
The discovery of enzymes capable of degrading chloroacrylic acids dates back to the isolation of a coryneform bacterium from freshwater sediment that could utilize both cis- and this compound as its sole carbon source. nih.gov This bacterium was found to produce two distinct, inducible dehalogenases, one of which was specific for the trans-isomer. nih.gov Researchers successfully purified the this compound dehalogenase to homogeneity from bacterial cells that were induced with 3-chlorocrotonic acid. nih.gov Similarly, Pseudomonas cichorii 170 was found to constitutively express a trans-specific dehalogenase. asm.orgasm.org Further research has led to the purification of the functional heterohexameric CaaD enzyme, allowing for detailed structural and mechanistic studies. acs.orgacs.org
To facilitate detailed biochemical and structural analysis, the genes encoding the subunits of CaaD have been targeted for molecular cloning and expression. acs.orgacs.org Using a polymerase chain reaction (PCR)-based strategy, the genes for the α and β subunits of the CaaD enzyme were synthesized. acs.orgacs.org These synthesized genes were then cloned into separate plasmid vectors. acs.orgacs.org Following this, the proteins were successfully expressed in a host organism, allowing for the production and purification of the functional heterohexameric CaaD enzyme. acs.orgacs.org This recombinant expression system has been instrumental in producing the quantities of pure enzyme needed for crystallographic and detailed kinetic studies. acs.orgacs.org
This compound dehalogenase (CaaD) exhibits a unique set of biochemical and structural properties. It is a heterohexameric enzyme, meaning it is composed of multiple, non-identical subunits. acs.orgacs.org Studies on the enzyme from a coryneform bacterium determined that it is comprised of two different subunits with molecular weights of 7.4 kDa and 8.7 kDa. nih.gov Sequence analysis has revealed a relationship between CaaD and the 4-oxalocrotonate tautomerase (4-OT) family of enzymes. acs.orgacs.orgsemanticscholar.org
The enzyme catalyzes a cofactor-independent hydration reaction, where a water molecule is added across the double bond of trans-3-chloroacrylate. nih.govsemanticscholar.org This reaction is facilitated by specific amino acid residues within the active site, including αGlu52, which acts as a base to activate the water molecule, and βPro1, which donates a proton. nih.govsemanticscholar.org The product of this reaction is malonate semialdehyde. acs.orgacs.org Kinetic parameters for the enzyme's activity have been determined using spectrophotometric assays. acs.orgacs.org
| Property | Description | Source(s) |
| Enzyme Name | This compound dehalogenase (CaaD) | nih.gov, nih.gov |
| Reaction | Hydrolytic dehalogenation of this compound to malonate semialdehyde and HCl | nih.gov, sci-hub.se |
| Cofactor Requirement | None | nih.gov |
| Quaternary Structure | Heterohexamer | acs.org, acs.org |
| Subunit Composition | Composed of α and β subunits. In one coryneform species, subunits are 7.4 kDa and 8.7 kDa. | nih.gov, acs.org, acs.org |
| Enzyme Family | Related to the 4-oxalocrotonate tautomerase (4-OT) superfamily. | acs.org, acs.org, semanticscholar.org |
| Key Catalytic Residues | αGlu52, βPro1 | nih.gov, semanticscholar.org |
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-chloroprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMUCYJKZUZMNJ-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/Cl)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030907 | |
| Record name | trans-3-Chloroacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2345-61-1, 625-40-1, 26952-44-3 | |
| Record name | (2E)-3-Chloro-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloroacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3-Chloroacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylic acid, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026952443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3-Chloroacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-chloroacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Enzymatic Biotransformation and Biodegradation Mechanisms
Characterization of trans-3-Chloroacrylic Acid Dehalogenase (CaaD)
Kinetic Analysis of CaaD-Catalyzed Reactions
The enzymatic degradation of this compound is primarily carried out by the enzyme this compound dehalogenase (CaaD). A detailed kinetic analysis of the CaaD-catalyzed reaction provides crucial insights into its efficiency and the factors that influence its activity.
Determination of Turnover Numbers and Michaelis Constants
The catalytic efficiency of CaaD has been characterized by determining its turnover number (kcat) and Michaelis constant (Km). For this compound, a Km of 0.19 mM and a kcat of 6.4 s⁻¹ have been reported. asm.org The enzyme also demonstrates activity towards other similar substrates, such as trans-3-bromoacrylic acid, for which it exhibits a higher specific activity. asm.org The kinetic parameters for the hydration of trans-3-haloacrylates are determined by monitoring the decrease in absorbance at 224 nm. nih.gov
| Substrate | Km (mM) | kcat (s⁻¹) | Specific Activity (U/mg) |
|---|---|---|---|
| This compound | 0.19 | 6.4 | 18 |
| trans-3-Bromoacrylic acid | Data not available | Data not available | 48 |
pH and Temperature Optima for CaaD Activity
The catalytic activity of CaaD is significantly influenced by pH and temperature. The enzyme exhibits a broad pH optimum around 8.5. asm.org More detailed analysis of the pH dependence on kcat/Km reveals a catalytic base with a pKa of 7.6 and a catalytic acid with a pKa of 9.2. acs.orgnih.gov The optimal temperature for CaaD activity has been determined to be 40°C. asm.org
Mechanistic Elucidation of CaaD-Mediated Hydrolytic Dehalogenation
The conversion of this compound by CaaD is a hydrolytic dehalogenation reaction, meaning it involves the use of a water molecule to remove the chlorine atom. nih.govmdpi.com
Proposed Reaction Mechanism: Hydration and HCl Elimination
The proposed mechanism for the CaaD-catalyzed reaction involves a two-step process: the addition of water (hydration) across the C-2 and C-3 double bond, followed by the elimination of hydrogen chloride (HCl). acs.orgnih.gov
Identification and Functional Roles of Active Site Residues
X-ray crystallography and mutagenesis studies have identified several key amino acid residues within the active site of CaaD that are crucial for catalysis. acs.orgnih.govnih.gov These include βPro-1, αArg-8, αArg-11, and αGlu-52. acs.orgnih.gov
αGlu-52 : This residue is proposed to function as the general base catalyst. nih.govacs.org It activates a water molecule, making it a potent nucleophile that attacks the C-3 position of the substrate. nih.govnih.gov The flexibility of the αGlu52 side chain, as observed in crystal structures, is thought to be important for its role in the catalytic mechanism. nih.govnih.gov Mutating this residue to glutamine (αE52Q) results in a complete loss of detectable activity. nih.gov
βPro-1 : This N-terminal proline residue acts as the general acid catalyst. acs.orgnih.gov After the initial nucleophilic attack, βPro-1 donates a proton to the C-2 position of the substrate. acs.org NMR titration studies have determined the pKa of βPro-1 to be approximately 9.2-9.3, which is consistent with its role as a general acid in the reaction. acs.orgnih.gov
αArg-8 and αArg-11 : These two arginine residues are believed to play a crucial role in binding the carboxylate group of the substrate, holding it in the correct orientation for catalysis. acs.orgnih.gov Mutagenesis studies where these residues were altered showed a significant decrease in the catalytic rate (kcat), confirming their importance for the enzyme's function. acs.orgnih.gov
The coordinated action of these active site residues facilitates the efficient and specific conversion of this compound to malonate semialdehyde. nih.govacs.org
Proton Acceptor/Donor Functions of Amino-Terminal Proline (βPro-1)
The amino-terminal proline residue (βPro-1) plays a pivotal catalytic role. nih.govresearchgate.net Structural and mechanistic studies have revealed that this residue is not involved in forming a covalent intermediate with the substrate. nih.gov Instead, the pKa of Pro-1 in CaaD, determined to be approximately 9.2, suggests it can act as a catalytic base to activate a water molecule for nucleophilic attack on the substrate. nih.govacs.org In its cationic state, Pro-1 can also polarize the C-3 carbonyl group of the substrate, facilitating the reaction. acs.org
Carboxylate Binding and Electron Sink Roles of Arginine Residues (αArg-8, αArg-11)
Two crucial arginine residues, αArg-8 and αArg-11, are situated in the active site to interact with the carboxylate group of the this compound substrate. researchgate.netsci-hub.se These residues are proposed to properly align the substrate within the active site and act as an electron sink, drawing electron density away from the C3 position of the substrate. nih.govsci-hub.se This electronic pull facilitates the nucleophilic attack of an activated water molecule on the electron-deficient carbon. sci-hub.se Mutagenesis studies where these arginines were replaced (R8K and R11K mutants) have been conducted to further elucidate their roles. researchgate.net
Water-Activating Base Function of Glutamate (B1630785) (αGlu-52)
The glutamate residue αGlu-52 is another key player in the catalytic mechanism, functioning as a general base to activate a water molecule. nih.govresearchgate.net X-ray crystal structures have shown that this residue exhibits flexibility, adopting multiple conformations within the active site. nih.govutexas.edu This flexibility is believed to be important for its role in catalysis, potentially participating in both substrate binding and product release. researchgate.netutexas.edu The αE52Q mutant of CaaD shows no detectable activity, underscoring the critical nature of this glutamate residue. sci-hub.se
Investigation of Other Putative Catalytic and Binding Residues (e.g., αAsn-39, αPhe-39, αPhe-50)
Research has also explored the contributions of other residues in the vicinity of the active site. researchgate.net Mutants at positions αAsn-39, αPhe-39, and αPhe-50 (N39A, F39A, F39T, F50A, and F50Y) have been created and their kinetic parameters analyzed to understand their potential roles in substrate binding and catalysis. researchgate.net For instance, a water molecule involved in the reaction forms hydrogen bonds with βAsn39, suggesting its role in correctly orienting the activated water molecule. nih.gov
Role of Activated Water Molecules in Catalysis
A catalytically important water molecule is a cornerstone of the CaaD reaction mechanism. nih.govnih.gov This water molecule, activated by αGlu-52, performs a nucleophilic attack on the C-3 carbon of the this compound substrate. nih.govresearchgate.net The proximity of this water molecule to the substrate's double bond (approximately 2.5 Å) is ideal for this reaction. nih.gov This activated water molecule is held in the correct orientation for the attack through a network of hydrogen bonds with βPro-1, αGlu-52, and βAsn39. nih.gov The entire process is an example of how enzymes can utilize and precisely position water molecules to facilitate difficult chemical transformations. nih.govmdpi.com
Substrate Specificity and Promiscuous Activities of CaaD
While CaaD is specific for the trans-isomer of 3-chloroacrylic acid, it has been shown to exhibit some promiscuous activities. nih.govnih.gov For example, CaaD can catalyze the tautomerization of phenylenolpyruvate, with a catalytic efficiency (kcat/Km) that is comparable to its native dehalogenase activity. nih.gov The enzyme also displays hydratase activity, converting 2-oxo-3-pentynoate to acetopyruvate. researchgate.netacs.org This suggests that the catalytic machinery of CaaD, particularly the ability to facilitate the conjugate addition of water, is adaptable to other substrates. acs.org This promiscuity is a subject of ongoing research to understand the evolutionary relationships within the tautomerase superfamily. acs.orgnih.gov
Table 1: Key Amino Acid Residues in CaaD and their Functions
| Residue | Location | Proposed Function | Supporting Evidence |
| βPro-1 | Amino-terminus | Acts as a catalytic base to activate water; polarizes the substrate's carbonyl group. nih.govacs.org | pKa of ~9.2 determined by NMR. nih.gov |
| αArg-8 | Active Site | Binds the carboxylate group of the substrate; acts as an electron sink. researchgate.netsci-hub.se | Mutagenesis studies (R8K). researchgate.net |
| αArg-11 | Active Site | Binds the carboxylate group of the substrate; acts as an electron sink. researchgate.netsci-hub.se | Mutagenesis studies (R11K). researchgate.net |
| αGlu-52 | Active Site | Functions as a general base to activate a water molecule; exhibits flexibility. nih.govresearchgate.netutexas.edu | αE52Q mutant is inactive; observed in multiple conformations in crystal structures. nih.govsci-hub.se |
| αAsn-39 | Active Site | Orients the activated water molecule via hydrogen bonding. nih.govresearchgate.net | Structural data from X-ray crystallography. nih.gov |
Dehalogenation of Isomeric Halogenated Acrylates
The enzyme this compound dehalogenase (CaaD) demonstrates activity on the trans-isomers of halogenated acrylates. It efficiently catalyzes the hydrolytic dehalogenation of both trans-3-chloroacrylate and trans-3-bromoacrylate, converting them into malonate semialdehyde. nih.govacs.orgacs.org The reaction involves the substitution of the halogen at the C-3 position with a hydroxyl group from water, leading to the formation of an unstable halohydrin intermediate that subsequently decomposes to release the halide ion and form the final product. semanticscholar.org The enzyme shows specificity for the trans isomer, a characteristic that distinguishes it from its counterpart, cis-3-chloroacrylic acid dehalogenase (cis-CaaD). nih.govsci-hub.se
| Substrate | Enzyme | Product |
| This compound | This compound dehalogenase (CaaD) | Malonate semialdehyde |
| trans-3-Bromoacrylic acid | This compound dehalogenase (CaaD) | Malonate semialdehyde |
Hydratase Activity with Acetylene (B1199291) Substrates (e.g., 2-oxo-3-pentynoate)
In addition to its dehalogenase activity, CaaD exhibits a promiscuous hydratase activity, particularly with certain acetylene compounds. nih.govnih.gov A notable example is its ability to process 2-oxo-3-pentynoate, which is a potent inhibitor of another enzyme, 4-oxalocrotonate tautomerase (4-OT). nih.govacs.org CaaD converts 2-oxo-3-pentynoate to acetopyruvate with kinetic parameters similar to those observed for its natural substrates, trans-3-bromo- and trans-3-chloroacrylate. nih.govacs.org This hydratase function underscores the versatility of the CaaD active site and provides evidence for its proposed hydrolytic mechanism, which involves the activation of a water molecule. nih.govsemanticscholar.org
| Acetylene Substrate | Enzyme | Product |
| 2-Oxo-3-pentynoate | This compound dehalogenase (CaaD) | Acetopyruvate |
Inactivation by Mechanism-Based Inhibitors (e.g., 3-halopropiolic acids)
The enzyme CaaD is susceptible to irreversible inactivation by mechanism-based inhibitors, specifically 3-halopropiolic acids such as 3-bromo- (B131339) and 3-chloropropiolic acid. nih.govacs.org These compounds act as suicide substrates; the enzyme processes them, leading to the generation of a reactive species that covalently modifies the enzyme and renders it inactive. nih.govnih.gov
Detailed studies have revealed that the inactivation of CaaD by 3-halopropiolic acids results from the covalent modification of a specific active site residue. nih.govnih.gov Mass spectrometry and X-ray crystallography have identified Pro-1 of the β-subunit (βPro-1) as the site of this modification. nih.govnih.govacs.org The enzyme hydrates the 3-halopropiolate, producing a reactive species, malonyl bromide in the case of 3-bromopropiolate, which then alkylates the nitrogen atom of βPro-1. nih.govsemanticscholar.org This covalent adduct formation physically blocks the active site, leading to the irreversible loss of enzymatic activity. nih.gov
The study of CaaD inactivation by 3-halopropiolic acids has provided significant insights into its catalytic mechanism. nih.gov The covalent modification of βPro-1 supports a mechanism where this residue, along with αGlu-52, plays a crucial role in the hydration reaction. semanticscholar.org Specifically, αGlu-52 is proposed to act as a general base to activate a water molecule for nucleophilic attack at C-3 of the substrate, while the acidic βPro-1 donates a proton to C-2. semanticscholar.org
Furthermore, the formation of a stable, inactivated enzyme-inhibitor complex has been instrumental for structural biology. nih.govacs.org The ability to trap the enzyme in a covalently modified state allows for detailed X-ray crystallographic analysis of the active site, providing a snapshot of the ligand bound within it. nih.govnih.govacs.org This structural information is invaluable for understanding substrate and inhibitor binding, elucidating the roles of other active site residues like αArg-8 and αArg-11 in substrate polarization, and guiding the rational design of new, potent, and specific inhibitors. nih.govsemanticscholar.org
Comparative Enzymology with cis-3-Chloroacrylic Acid Dehalogenase (cis-CaaD)
This compound dehalogenase (CaaD) and cis-3-chloroacrylic acid dehalogenase (cis-CaaD) are isomer-specific enzymes that catalyze the same type of hydrolytic dehalogenation reaction but on different geometric isomers of 3-chloroacrylic acid. sci-hub.senih.gov Despite their similar functions, they exhibit significant structural and mechanistic differences. nih.govutexas.edu
CaaD is a heterohexamer (α3β3), whereas cis-CaaD is a homotrimer. nih.gov Although both are members of the tautomerase superfamily and utilize an N-terminal proline as a key catalytic residue, their active site architectures diverge in important ways. nih.govnih.gov The active site of cis-CaaD contains a histidine residue (His-28) that is crucial for binding the carboxylate group of the substrate and is involved in its inactivation by certain inhibitors like (R)-oxirane-2-carboxylate. sci-hub.seutexas.edu This residue is absent in CaaD, which has a threonine (βThr-27) at the equivalent position. sci-hub.se This difference is thought to explain why CaaD is not inactivated by oxirane-2-carboxylate enantiomers, while cis-CaaD is. sci-hub.seutexas.edu
Additionally, the cis-CaaD active site features a tyrosine residue (Tyr-103) that interacts with the general base (Glu-114) and is important for catalysis. sci-hub.seutexas.edu This residue is also not present in the active site of CaaD. sci-hub.se These variations in active site composition lead to different substrate specificities and inactivation profiles, highlighting how two enzymes can evolve distinct structural solutions to catalyze the same chemical transformation on isomeric substrates. sci-hub.seutexas.edu
| Feature | This compound dehalogenase (CaaD) | cis-3-Chloroacrylic acid dehalogenase (cis-CaaD) |
| Quaternary Structure | Heterohexamer (α3β3) | Homotrimer |
| Substrate Specificity | trans-isomers of 3-haloacrylates | cis-isomers of 3-haloacrylates |
| Key Active Site Residues | βPro-1, αArg-8, αArg-11, αGlu-52 | Pro-1, His-28, Arg-70, Arg-73, Tyr-103, Glu-114 |
| Inactivation by (R)-oxirane-2-carboxylate | No | Yes |
| Distinct Active Site Residue | βThr-27 | His-28, Tyr-103 |
Structural Biology and Evolution of Caad
High-Resolution X-ray Crystallography of CaaD
High-resolution X-ray crystallography has been instrumental in dissecting the molecular intricacies of CaaD, providing a detailed blueprint of its three-dimensional structure. These studies have illuminated the enzyme's oligomeric state, the precise geometry of its active site, the dynamic nature of its catalytic machinery, and the critical role of solvent molecules.
Crystallographic analysis has revealed that CaaD assembles into a complex heterohexameric structure. This assembly is composed of six subunits of two different types: three copies of the smaller CaaD subunit (7.4 kDa) and three copies of the larger CaaE subunit (14.5 kDa). This arrangement forms a trimer of CaaD-CaaE heterodimers. The active sites of the enzyme are strategically located at the interfaces between adjacent CaaD subunits, highlighting the functional importance of this specific quaternary structure.
The active site of CaaD is a pocket-like region formed at the interface of two CaaD subunits. In its native, unbound state, the active site is characterized by the presence of the catalytically essential N-terminal proline residue (Pro1) from one of the CaaD subunits, which functions as the general base catalyst.
Studies of CaaD in a ligand-bound state, co-crystallized with the inhibitor 3-bromopropionate, provide a snapshot that mimics the substrate-bound enzyme. In this state, the inhibitor is covalently attached to the Pro1 residue. This binding event illustrates how the substrate is positioned within the active site for the subsequent catalytic steps. The carboxylate group of the bound ligand forms hydrogen bonds with the backbone amides of other residues, such as Gly43 and Ala44, which helps to anchor it in the correct orientation for catalysis.
The catalytic function of CaaD relies on the precise positioning and inherent flexibility of key residues and structural loops. The N-terminal Pro1 residue is the cornerstone of the catalytic mechanism. Its α-amino group is unprotonated and acts as the nucleophile that attacks the substrate.
The loops surrounding the active site exhibit conformational flexibility, a critical feature for enzyme function. These loops can move to allow the substrate to enter the active site and the product to be released. Upon substrate binding, these loops may adopt a more rigid conformation to sequester the active site from the bulk solvent, creating a microenvironment that is conducive to the chemical reaction and prevents the hydrolysis of reactive intermediates.
High-resolution crystal structures have identified a network of ordered water molecules within the CaaD active site that are essential for catalysis. One particularly important water molecule is positioned to act as a proton shuttle. It is believed to mediate proton transfer from the Cα of the substrate to the carboxylate group of the covalently bound intermediate during the reaction sequence. This water molecule is held in place by hydrogen bonds to surrounding residues, ensuring its precise positioning for its role in the catalytic cycle. The presence and organization of these water molecules are conserved features that underscore their integral role in the enzyme's mechanism.
Structural Homologies and Evolutionary Relationships within the 4-Oxalocrotonate Tautomerase (4-OT) Superfamily
CaaD is an evolutionary descendant of the 4-oxalocrotonate tautomerase (4-OT) superfamily. This superfamily is a classic example of divergent evolution, where enzymes with a common ancestral fold have evolved to catalyze a wide array of chemical reactions.
Structural alignment shows that the core architecture is maintained across the superfamily. The primary differences lie in the loops that surround the active site and the specific residues that line the binding pocket. These variations are responsible for accommodating different substrates and facilitating distinct chemical transformations, ranging from tautomerization (in 4-OT) to dehalogenation (in CaaD). This demonstrates how a versatile structural scaffold can be fine-tuned through evolution to generate novel enzymatic functions.
Data Tables
Table 1: Structural Characteristics of CaaD
| Feature | Description | Reference |
|---|---|---|
| Oligomeric State | Heterohexamer (Trimer of CaaD-CaaE heterodimers) | |
| CaaD Subunit Mass | 7.4 kDa | |
| CaaE Subunit Mass | 14.5 kDa | |
| Catalytic Residue | N-terminal Proline (Pro1) |
| Active Site Location | Interface between two CaaD subunits | |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| trans-3-Chloroacrylic acid |
| 4-Oxalocrotonate |
Divergence of Catalytic Mechanisms within the Superfamily
Despite sharing a common structural scaffold with other members of the tautomerase superfamily, such as 4-oxalocrotonate tautomerase (4-OT), CaaD employs a significantly different catalytic mechanism. rcsb.orgnih.gov In 4-OT, the N-terminal proline acts as a general base to shuttle protons within a hydrophobic active site, facilitating a tautomerization reaction. rcsb.org In contrast, CaaD's active site is hydrophilic. This altered environment changes the role of the key residues. In CaaD, αGlu-52 functions as the base, activating a water molecule for a nucleophilic attack on the C-3 carbon of trans-3-chloroacrylate. The nearby βPro-1, now acting as a proton donor, subsequently protonates the C-2 carbon. rcsb.org This hydration mechanism is a novel catalytic strategy within the tautomerase superfamily and results in the cleavage of the carbon-halogen bond. rcsb.org
This functional divergence is further highlighted when comparing trans-CaaD with cis-3-chloroacrylic acid dehalogenase (cis-CaaD), the enzyme responsible for degrading the cis-isomer of the substrate. cis-CaaD is structurally distinct and belongs to a different enzyme family, underscoring that nature has evolved separate solutions for the degradation of these geometric isomers. nih.govsci-hub.se
Evolution of Dehalogenase Activity from Tautomerase Ancestors
The structural homology and the presence of the conserved N-terminal proline strongly suggest that CaaD evolved from a tautomerase ancestor. rcsb.orgnih.gov The existence of promiscuous activities within the superfamily provides evidence for this divergent evolution. For instance, CaaD can catalyze a hydratase reaction on substrates like 2-oxo-3-pentynoate, while other tautomerase members exhibit slow dehalogenase activity. nih.govnih.gov This indicates that the versatile β-α-β structural motif of an ancestral tautomerase was adapted through mutation. These evolutionary changes altered the active site environment from hydrophobic to hydrophilic, repurposing the catalytic machinery to perform a hydration reaction that leads to dehalogenation, a chemically distinct transformation from the ancestral tautomerization. rcsb.org
Mutational Analysis and Structure-Function Correlations
To probe the specific roles of active site residues, researchers have employed site-directed mutagenesis, systematically replacing key amino acids and observing the effects on the enzyme's function.
Correlation between Structural Perturbations and Kinetic Parameters
The functional consequences of these mutations are quantified by measuring their kinetic parameters (kcat and KM) and comparing them to the wild-type enzyme. A systematic analysis of CaaD mutants has provided a clear correlation between specific residues and their roles in catalysis. nih.gov
Mutating the key arginine residues (αR8K and αR11K) and the nearby asparagine (βN39A) significantly impacted the enzyme's primary dehalogenase activity. In contrast, mutations of the phenylalanine residues (αF39A, αF50A, αF50Y) had more pronounced effects on a secondary, promiscuous hydratase activity. nih.gov This demonstrates a division of labor within the active site, where some residues are critical for the main reaction while others play a more significant role in off-target reactions.
The following interactive table summarizes the kinetic findings from the mutational analysis of CaaD, illustrating the structure-function relationship. The data shows that αArg-8, αArg-11, and βAsn-39 are crucial for efficient dehalogenation of trans-3-bromoacrylate.
| CaaD Variant | kcat (s-1) | KM (mM) | kcat/KM (M-1s-1) | Relative kcat/KM |
|---|---|---|---|---|
| Wild-type | 1.5 ± 0.1 | 0.14 ± 0.02 | 11,000 | 1.0 |
| αR8K | 0.011 ± 0.001 | 0.17 ± 0.04 | 65 | 0.006 |
| αR11K | 0.0012 ± 0.0001 | 0.43 ± 0.10 | 2.8 | 0.0003 |
| βN39A | 0.0030 ± 0.0001 | 0.10 ± 0.01 | 30 | 0.003 |
| αF39A | 1.1 ± 0.1 | 0.18 ± 0.03 | 6,100 | 0.55 |
| αF39T | 0.78 ± 0.05 | 0.15 ± 0.02 | 5,200 | 0.47 |
| αF50A | 1.1 ± 0.1 | 0.28 ± 0.06 | 3,900 | 0.35 |
| αF50Y | 0.19 ± 0.01 | 0.17 ± 0.02 | 1,100 | 0.10 |
Data adapted from a 2013 mutational analysis study of trans-3-chloroacrylic acid dehalogenase, with kinetic parameters determined using trans-3-bromoacrylate as the substrate. nih.gov
Synthetic Applications and Chemical Transformations
Utilization as a Building Block in Organic Synthesis
The strategic placement of reactive sites within the trans-3-chloroacrylic acid molecule underpins its utility as a versatile building block in organic synthesis. The carboxylic acid function readily undergoes esterification or amidation to produce a variety of derivatives. Furthermore, the electron-deficient nature of the double bond, a consequence of the electron-withdrawing effects of both the chlorine atom and the carboxyl group, renders it susceptible to nucleophilic attack. This inherent reactivity allows for the introduction of a wide array of substituents, paving the way for the construction of diverse molecular frameworks.
One of the notable applications of this compound is in its enzymatic conversion. For instance, the enzyme this compound dehalogenase (CaaD) catalyzes the conversion of the trans-isomers of 3-bromo- (B131339) and 3-chloroacrylate (B1242026) into malonate semialdehyde. nih.govacs.orgacs.org This biotransformation is a key step in the metabolic pathway of certain soil bacteria that utilize 1,3-dichloropropene (B49464) as a carbon source. nih.govacs.orgnih.gov While this is a biological process, it highlights the inherent reactivity of the vinyl halide bond and provides inspiration for synthetic transformations.
The following table summarizes the key reactive sites of this compound and their potential for synthetic transformations.
| Functional Group | Potential Synthetic Transformations |
| Carboxylic Acid | Esterification, Amidation, Acid chloride formation |
| Alkene | Nucleophilic addition, Cycloaddition reactions |
| Vinyl Halide | Nucleophilic substitution, Cross-coupling reactions, Dehalogenation |
Exploration of Chemical Derivatization Pathways
The multifaceted reactivity of this compound opens up numerous avenues for its chemical derivatization, leading to the generation of novel compounds with potentially interesting chemical and biological properties.
Synthesis of Novel Analogs and Conjugates
The synthesis of novel analogs and conjugates from this compound can be achieved by targeting its different functional groups. The carboxylic acid handle allows for conjugation to other molecules of interest, such as peptides, fluorophores, or other bioactive compounds, through the formation of stable amide or ester linkages.
Research has also explored the synthesis of related compounds, such as trans-3-chloro-β-lactams, which are synthesized from imines and chloroacetyl chloride. researchgate.net While not a direct derivatization of this compound, this work demonstrates the utility of the chloro-substituted acyl chloride motif, which can be conceptually linked to the reactivity of this compound derivatives.
Reactivity Studies of the Electrophilic Vinyl Halide Moiety
The electrophilic character of the vinyl halide moiety is a cornerstone of the reactivity of this compound. The chlorine atom at the β-position to the carbonyl group makes the C-3 carbon atom susceptible to nucleophilic attack.
Studies on the enzyme this compound dehalogenase (CaaD) have provided significant insights into the reactivity of this moiety. The enzyme facilitates the hydrolytic dehalogenation of this compound to yield malonate semialdehyde. nih.govacs.orgnih.gov Mechanistic studies suggest that this transformation proceeds via a hydration reaction. nih.govacs.org The proposed mechanism involves the activation of a water molecule by an active site residue, which then attacks the C-3 position of the substrate. nih.gov
Furthermore, investigations into the interaction of CaaD with acetylene (B1199291) analogs of the substrate, such as 3-bromopropiolic acid and 3-chloropropiolic acid, have shown that these compounds can act as potent irreversible inhibitors of the enzyme. nih.govacs.org This inactivation is a result of the covalent modification of a proline residue in the active site, further underscoring the electrophilic nature of the carbon atom bearing the halogen. nih.govacs.org
The following table outlines the key findings from reactivity studies on the vinyl halide moiety of this compound and its analogs.
| Reactant/System | Observation | Implication for Reactivity | Reference |
| This compound dehalogenase (CaaD) | Catalyzes the conversion to malonate semialdehyde. | The vinyl chloride is susceptible to nucleophilic attack and hydrolysis. | nih.govacs.orgnih.gov |
| 3-Bromopropiolic acid and 3-Chloropropiolic acid with CaaD | Act as irreversible inhibitors. | The carbon-halogen bond is a key site for covalent modification. | nih.govacs.org |
Advanced Analytical Methodologies and Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
NMR spectroscopy is a cornerstone technique for investigating the structural and dynamic aspects of the interaction between trans-3-Chloroacrylic acid and enzymes, as well as for confirming the identity of its transformation products.
The enzymatic conversion of this compound by the dehalogenase enzyme (CaaD) yields malonate semialdehyde. nih.govresearchgate.net Both ¹H and ¹³C NMR spectroscopy have been instrumental in unequivocally confirming the identity of this product. nih.gov The reaction involves the addition of a water molecule across the C-2 and C-3 double bond, followed by the elimination of HCl. acs.orgresearchgate.net By comparing the NMR spectra of the reaction mixture with that of authentic standards, researchers can track the disappearance of the substrate and the appearance of the product, confirming the catalytic transformation. nih.govsci-hub.se
Heteronuclear Single Quantum Coherence (HSQC) NMR experiments, particularly ¹H-¹⁵N HSQC, are powerful tools for studying enzyme mechanisms at the atomic level. In studies of this compound dehalogenase (CaaD), ¹⁵N-labeling of the enzyme allows for the monitoring of specific amino acid residues within the active site. acs.org
Researchers have used ¹H-¹⁵N HSQC spectra to observe the side-chain NεH resonances of arginine residues and the backbone amide resonances of proline. acs.orgacs.org By titrating the ¹⁵N-labeled enzyme with pH, the pKa values of key catalytic residues can be determined. For instance, NMR titration of wild-type CaaD yielded pKa values of 9.3 and 11.1 for the N-terminal prolines, implicating βPro-1 as a likely acid catalyst in the reaction mechanism. acs.org This technique provides direct evidence for the protonation state of residues crucial for catalysis.
The binding of a substrate or an inhibitor to an enzyme's active site often induces conformational changes that can be detected as chemical shift perturbations (CSPs) in the NMR spectrum. This phenomenon has been exploited to identify residues involved in substrate binding in CaaD.
Titration of ¹⁵N-labeled CaaD with a substrate analogue, 3-chloro-2-butenoic acid, resulted in progressive downfield shifts of the αArg-8Nε resonance. acs.orgresearchgate.netacs.org This observation strongly suggests that αArg-8 is located in the active site and participates directly in binding the substrate. acs.orgacs.org Furthermore, at high pH where arginine NεH signals typically disappear due to rapid exchange with the solvent, the binding of the substrate analogue protected the NεH signals of αArg-8 and αArg-11 from exchange. acs.org This indicates that these two arginine residues are crucial for binding the substrate and stabilizing the enzyme-substrate complex. researchgate.netacs.org
Mass Spectrometry for Metabolite Identification and Quantification
Mass spectrometry (MS) is a vital tool for the analysis of this compound and its metabolites, offering high sensitivity and specificity. ESI-MS (Electrospray Ionization Mass Spectrometry) has been used to confirm the molecular weight of the α and β subunits of the CaaD enzyme. asm.org
In mechanistic studies, MS is used to detect covalent modifications to the enzyme. For example, when CaaD is inactivated by the inhibitor 3-bromopropiolic acid, mass spectral analysis revealed that the modification occurs specifically on the Pro-1 residue of the β-subunit. nih.gov Similarly, in studies of the related cis-3-chloroacrylic acid dehalogenase, MS analysis showed that inactivation by an inhibitor resulted in covalent modification of Pro-1. sci-hub.senih.gov This level of detail is critical for understanding the enzyme's catalytic mechanism and how inhibitors function.
Chromatographic Techniques for Separation and Analysis
Chromatography, particularly when coupled with mass spectrometry, provides robust methods for the separation, identification, and quantification of this compound from complex mixtures, such as environmental samples.
The detection of this compound in environmental samples like soil and water is crucial for monitoring contamination from agricultural products such as the nematocide 1,3-dichloropropene (B49464), which degrades to form this acid. epa.govnih.gov Validated analytical methods, such as DowElanco's GRM 94.14 for water and GRM 94.17 for soil, utilize Gas Chromatography-Mass Spectrometry (GC/MS) for this purpose. epa.gov
Due to the polarity and low volatility of the acid, a derivatization step is required before GC analysis. The method involves derivatizing this compound with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form its more volatile tert-butyldimethylsilyl (TBDMS) ester. epa.govepa.gov The sample is then analyzed by a GC system equipped with a mass selective detector (MSD), which provides both quantification and confirmation of the analyte's identity. epa.gov These methods are highly sensitive, with limits of quantitation (LOQ) in the parts-per-billion (ppb) or ng/g range. epa.govepa.gov
Development of Derivatization Protocols for GC/MS Detection
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the separation and identification of volatile and thermally stable compounds. However, the direct analysis of polar compounds like carboxylic acids, including this compound, is challenging due to their low volatility and potential for thermal degradation in the GC inlet. To overcome these limitations, derivatization protocols are employed to convert the analyte into a more volatile and thermally stable derivative.
For carboxylic acids, the most common derivatization strategies are esterification and silylation. nih.gov
Esterification:
One of the most robust methods for the esterification of carboxylic acids is the use of boron trifluoride (BF₃) in an alcohol, typically methanol (B129727) or butanol. nih.govmdpi.com The reaction proceeds by the protonation of the carboxylic acid by the Lewis acid catalyst (BF₃), followed by nucleophilic attack by the alcohol to form the corresponding ester. For this compound, this would result in the formation of methyl trans-3-chloroacrylate or butyl trans-3-chloroacrylate, which are significantly more volatile and suitable for GC-MS analysis.
A typical derivatization procedure would involve heating the sample containing this compound with a BF₃/alcohol solution (e.g., 10-14% w/v) at an elevated temperature (e.g., 60-100°C) for a specific duration. mdpi.com After cooling, the resulting fatty acid methyl esters (FAMEs) or butyl esters are extracted into an organic solvent, such as dichloromethane (B109758) or hexane, before injection into the GC-MS. mdpi.com
Silylation:
Silylation involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov These reagents are highly reactive and produce TMS esters of carboxylic acids that exhibit excellent chromatographic properties.
The derivatization is typically carried out by reacting the dried analyte with the silylating agent, often in the presence of a catalyst like trimethylchlorosilane (TMCS) and a suitable solvent, at a moderately elevated temperature. The resulting TMS derivative of this compound can then be directly analyzed by GC-MS.
The choice of derivatization protocol can influence the sensitivity and efficiency of the analysis. For instance, studies have shown that for a broad range of carboxylic acids, derivatization with BF₃/butanol followed by GC-MS analysis in selected ion monitoring (SIM) mode can achieve limits of detection in the low picogram range. nih.gov The selection of the appropriate derivatization agent and optimization of reaction conditions are crucial for achieving reliable and sensitive detection of this compound in various matrices.
Table 1: Common Derivatization Reagents for GC/MS Analysis of Carboxylic Acids
| Derivatization Method | Reagent | Typical Reaction Conditions | Derivative |
| Esterification | Boron trifluoride-methanol (BF₃/MeOH) | Heat at 60-100°C | Methyl ester |
| Boron trifluoride-butanol (BF₃/BuOH) | Heat at 60-100°C | Butyl ester | |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Heat at 60-80°C | Trimethylsilyl (TMS) ester |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Heat at 60-80°C | Trimethylsilyl (TMS) ester |
UV-Visible Spectroscopy for Enzyme Assays and Binding Studies
UV-Visible spectroscopy is a fundamental technique for studying enzyme kinetics and ligand-binding interactions. thermofisher.comipinnovative.com This method is particularly valuable for monitoring reactions that involve a change in the chromophoric properties of the substrate or product. In the context of this compound, UV-Vis spectroscopy can be employed to study the activity of enzymes such as this compound dehalogenase (CaaD), which catalyzes its conversion. nih.gov
The enzymatic dehalogenation of this compound to malonate semialdehyde results in the removal of the conjugated system involving the carbon-chlorine bond. nih.gov This chemical transformation is expected to cause a significant change in the ultraviolet absorption spectrum. The substrate, this compound, with its conjugated double bond and carboxyl group, will have a characteristic absorption maximum in the UV region. The product, malonate semialdehyde, will have different spectral properties. By monitoring the decrease in absorbance at the λmax of the substrate or the increase in absorbance at the λmax of the product over time, the rate of the enzymatic reaction can be determined.
This approach allows for the calculation of key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which are essential for characterizing the enzyme's efficiency and affinity for the substrate. thermofisher.com
Furthermore, UV-Vis spectroscopy can be utilized to investigate the binding of this compound to the active site of an enzyme. When a small molecule binds to a protein, it can perturb the local environment of the chromophore, leading to shifts in the absorption spectrum (either a bathochromic/red shift or a hypsochromic/blue shift) and changes in the molar absorptivity (hyperchromism or hypochromism). researchgate.net By titrating the enzyme with increasing concentrations of this compound and monitoring the spectral changes, a binding isotherm can be generated. From this data, the binding constant (Kb), which quantifies the affinity of the ligand for the enzyme, can be calculated. researchgate.net
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools for understanding chemical reactions and biological processes at the atomic level. These methods complement experimental data by providing insights into reaction mechanisms, transition states, and intermolecular interactions that are often difficult to observe directly.
Quantum mechanical (QM) calculations are employed to model the electronic structure of molecules and to compute the energetics of chemical reactions. researchgate.netnih.gov For this compound, QM methods can be used to elucidate the detailed mechanism of its dehalogenation. By calculating the potential energy surface of the reaction, it is possible to identify the transition state structures and determine the activation energies for different proposed pathways. chemrxiv.org
For instance, in the enzymatic dehalogenation of this compound by CaaD, a proposed mechanism involves the Michael addition of water to the carbon-carbon double bond. nih.gov QM calculations can be used to model this nucleophilic attack, the subsequent elimination of the chloride ion, and the role of active site residues in stabilizing the transition state and reaction intermediates. These calculations can help to confirm or refine mechanistic hypotheses derived from experimental studies. nih.govnih.gov
Molecular dynamics (MD) simulations provide a dynamic view of biological macromolecules, allowing researchers to study the conformational changes and interactions of proteins and their ligands over time. mdpi.comnih.gov An MD simulation of the this compound dehalogenase (CaaD) in complex with its substrate would reveal the intricate dance of molecular recognition and binding.
These simulations can track the trajectory of this compound as it enters the enzyme's active site, highlighting the key amino acid residues involved in substrate binding and orientation. mdpi.com By analyzing the hydrogen bonding patterns, electrostatic interactions, and hydrophobic contacts between the substrate and the enzyme, a detailed picture of the binding mode can be constructed. nih.gov Furthermore, MD simulations can shed light on the conformational flexibility of the active site and how it adapts to accommodate the substrate, as well as the role of water molecules in the catalytic process. mdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov Docking studies can be used to model the binding of this compound into the active site of its dehalogenase. The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity.
The results of a docking study can provide a static snapshot of the most probable binding mode of this compound, identifying the specific interactions that anchor it within the active site. nih.gov This information is valuable for understanding the basis of substrate specificity and for designing experiments, such as site-directed mutagenesis, to probe the function of key active site residues. nih.gov For example, docking could be used to predict how mutations to residues like αArg-8 or αArg-11 in CaaD might affect the binding of this compound, which could then be verified experimentally. nih.gov
Biological and Environmental Significance
Applications in Proteomics Research
trans-3-Chloroacrylic acid is a chlorinated carboxylic acid that has found utility in the field of proteomics research. thermofisher.comscbt.comfishersci.cacymitquimica.com It serves as a tool for studying enzyme mechanisms and identifying active site residues.
One of the key applications of this compound is in the study of dehalogenases, enzymes that catalyze the cleavage of carbon-halogen bonds. Specifically, it is a substrate for this compound dehalogenase (CaaD). nih.govnih.gov This enzyme is involved in the metabolic pathway of certain soil bacteria that can utilize halogenated compounds like 1,3-dichloropropene (B49464) as a carbon source. nih.govnih.gov By studying the interaction of this compound with CaaD, researchers can elucidate the enzyme's catalytic mechanism. nih.govnih.gov
Furthermore, related compounds, such as 3-bromo- (B131339) and 3-chloropropiolic acid, act as irreversible inhibitors of CaaD. nih.gov These compounds are transformed by the enzyme into reactive species that covalently modify an active site proline residue, leading to inactivation. nih.govnih.gov This process of irreversible inhibition is a valuable technique in proteomics for identifying and characterizing the active sites of enzymes. The study of how these inhibitors interact with the enzyme provides detailed insights into its structure and function. nih.govnih.gov
The table below summarizes key enzymes and their interactions with this compound and related compounds, as detailed in proteomics research.
Table 1: Enzymes and Their Interactions with this compound and Analogs
| Enzyme | Compound | Type of Interaction | Research Finding |
|---|---|---|---|
| This compound dehalogenase (CaaD) | This compound | Substrate | CaaD catalyzes the dehalogenation of this compound to malonate semialdehyde. nih.govnih.gov |
| This compound dehalogenase (CaaD) | 3-Bromopropiolic acid | Irreversible Inhibitor | Inactivates CaaD by covalent modification of the active site βPro1 residue. nih.govnih.gov |
| This compound dehalogenase (CaaD) | 3-Chloropropiolic acid | Irreversible Inhibitor | Inactivates CaaD through a similar mechanism to 3-bromopropiolic acid. nih.govnih.gov |
Role in Bioremediation Strategies for Halogenated Pollutants
This compound plays a significant role as an intermediate in the microbial degradation of certain halogenated pollutants. nih.gov The study of its breakdown is crucial for developing bioremediation strategies for contaminated environments. ontosight.ai Microorganisms, particularly soil bacteria, have evolved metabolic pathways to utilize halogenated organic compounds as a source of carbon and energy. nih.govnih.gov
A key example is the degradation of the soil fumigant 1,3-dichloropropene. nih.govnih.gov Bacteria such as Pseudomonas pavonaceae 170 and certain coryneform bacteria can break down this compound. nih.govnih.gov In this pathway, 1,3-dichloropropene is converted through several enzymatic steps into cis- and this compound. nih.govnih.gov These intermediates are then acted upon by specific dehalogenases. nih.govnih.gov
This compound dehalogenase (CaaD) specifically catalyzes the conversion of this compound into malonate semialdehyde, which can then be further metabolized and funneled into the Krebs cycle. nih.gov Similarly, a distinct enzyme, cis-3-chloroacrylic acid dehalogenase, handles the cis-isomer. nih.gov The ability of these microorganisms to degrade these chlorinated acrylic acids is a critical step in the complete mineralization of the original pollutant.
Understanding the enzymes and genetic pathways involved in the degradation of this compound and other halogenated compounds allows for the potential development of enhanced bioremediation techniques. ontosight.ainih.gov This could involve the use of naturally occurring microbial populations or the application of genetically engineered microorganisms with improved degradative capabilities to clean up contaminated soil and water. nih.gov
The table below outlines the microbial degradation of halogenated pollutants where this compound is an intermediate.
Table 2: Microbial Degradation Involving this compound
| Original Pollutant | Key Microorganism(s) | Intermediate | Key Enzyme | Final Products |
|---|---|---|---|---|
| trans-1,3-Dichloropropene | Pseudomonas pavonaceae 170 | This compound | This compound dehalogenase (CaaD) | Malonate semialdehyde, Acetaldehyde |
Broader Implications in Environmental Chemistry and Toxicology
The presence and behavior of this compound in the environment are of interest due to its connection to halogenated pollutants and the general toxicity of related compounds. While this compound itself is primarily studied as a metabolic intermediate, its parent compounds and analogs have broader environmental implications. nih.govnih.gov
Halogenated hydrocarbons, the precursors to compounds like this compound, are a significant class of environmental pollutants. nih.govwikipedia.org Their persistence, potential for bioaccumulation, and toxicity are major concerns. nih.govnih.gov The microbial degradation pathways that involve this compound are a natural mechanism for the detoxification of these pollutants. ontosight.ainih.gov
The environmental fate of acrylic acid and its derivatives has been studied, showing that they generally have a low potential for bioaccumulation and can biodegrade. nih.gov However, the toxicity of these compounds to aquatic life can vary significantly. nih.govnih.gov For instance, acrylic acid itself shows moderate toxicity to fish and invertebrates. nih.govhns-ms.eu The introduction of a chlorine atom, as in this compound, can alter the compound's toxicity profile. It is known to be toxic to aquatic organisms. ontosight.ai The U.S. Environmental Protection Agency (EPA) establishes criteria for the protection of aquatic life from various chemicals, and understanding the toxicity of compounds like chloroacrylic acids is important for setting these standards. epa.gov
The study of the environmental chemistry of this compound and related compounds also informs our understanding of the broader behavior of contaminants of emerging concern, such as pharmaceuticals and personal care products, many of which also undergo various transformations in the environment. nih.govepa.gov The principles governing the degradation and toxicity of chlorinated organic acids can be applied to assess the risks associated with other environmental pollutants.
The table below provides a summary of the environmental and toxicological context of this compound and related compounds.
Table 3: Environmental and Toxicological Profile of Related Compounds | Compound/Class | Environmental Fate | Toxicological Concern | | :--- | :--- | :--- | | Halogenated Hydrocarbons | Can be persistent and bioaccumulative. wikipedia.orgnih.gov | Varying degrees of toxicity; some are known carcinogens. wikipedia.orgnih.gov | | Acrylic Acid | Rapidly biodegradable, low bioaccumulation potential. nih.govdcceew.gov.au | Moderate acute toxicity to aquatic life. nih.govhns-ms.eu | | this compound | Intermediate in microbial degradation of pollutants. nih.gov Potential for aquatic toxicity. ontosight.ai | | Ionic Liquids | Solubility in water raises concern for aquatic toxicity. nih.gov | Toxicity varies widely depending on structure. nih.gov |
Future Research Perspectives and Interdisciplinary Opportunities
Discovery of Novel Enzymes and Pathways Related to Haloacrylate Metabolism
The microbial world represents a vast and largely untapped reservoir of enzymatic diversity. The discovery of novel enzymes and metabolic pathways for haloacrylates, such as trans-3-chloroacrylic acid, is a key area for future exploration. These efforts are crucial for understanding the natural cycling of halogenated compounds and for identifying new biocatalysts for bioremediation and industrial applications.
A significant fraction of microorganisms in the environment remain uncultured and their metabolic capabilities are unknown. Functional metagenomic approaches offer a powerful tool to access the genetic potential of these uncharacterized microbes. researchgate.netresearchgate.net By extracting and cloning DNA from environmental samples, researchers can screen for novel genes that confer the ability to degrade haloacrylates. This technique has been successfully used to identify new enzymes with promising catalytic activities. researchgate.net For instance, metagenomic libraries from soil and water samples have yielded a variety of hydrolytic and oxidative enzymes, some of which may be active towards haloacrylates. researchgate.net
Recent studies have demonstrated the power of metagenome-derived approaches in identifying novel haloalkane dehalogenases with unique catalytic properties, such as high thermostability and broad pH optima. nih.gov These findings underscore the potential for discovering enzymes with enhanced capabilities for degrading compounds like this compound from previously unexplored microbial communities. The investigation of microorganisms from environments contaminated with halogenated compounds is a particularly promising strategy, as these organisms are likely to have evolved specialized catabolic pathways.
Engineering of CaaD for Enhanced Biocatalytic Applications
This compound dehalogenase (CaaD) is a key enzyme in the degradation of this compound. nih.govnih.gov Enhancing its catalytic efficiency, stability, and substrate scope through protein engineering is a major goal for its application in biocatalysis.
Structural and mechanistic analyses of CaaD have provided a solid foundation for rational enzyme design. nih.govnih.gov The crystal structure of CaaD has revealed key residues in the active site, such as βPro1 and αGlu52, that are critical for catalysis. nih.gov Site-directed mutagenesis studies have confirmed the importance of these residues and have provided insights into their specific roles in the reaction mechanism. This detailed understanding allows for targeted modifications to improve enzyme function. For example, altering the electrostatic environment of the active site or modifying the substrate binding pocket could lead to variants with higher turnover rates or the ability to degrade a wider range of halogenated compounds. researchgate.net
Combinatorial saturation mutagenesis, a technique that introduces all possible amino acid substitutions at specific sites, can be a powerful tool for generating CaaD variants with improved properties. researchgate.net This approach, coupled with high-throughput screening methods, can accelerate the discovery of enzymes with desired characteristics. The goal is to develop robust and highly active CaaD biocatalysts that can be used in industrial processes for the synthesis of valuable chemicals or for the bioremediation of environments contaminated with chlorinated compounds.
Advanced Spectroscopic Probes for Real-Time Mechanistic Studies
A detailed understanding of the catalytic mechanism of CaaD is essential for its rational engineering and application. Advanced spectroscopic techniques provide powerful tools to probe the intricate details of enzyme action in real-time.
Techniques such as X-ray crystallography have been instrumental in determining the three-dimensional structure of CaaD, providing a static picture of the enzyme's active site. nih.govnih.gov To capture the dynamic nature of the catalytic process, time-resolved spectroscopic methods are being increasingly employed. For instance, stopped-flow spectroscopy can be used to monitor rapid pre-steady-state kinetics, providing information on the rates of substrate binding, product release, and conformational changes during the catalytic cycle. dntb.gov.ua
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying enzyme dynamics and protein-ligand interactions. rug.nl It can provide information on the pKa values of active site residues and can be used to monitor the binding of substrates and inhibitors. The application of these advanced spectroscopic methods to CaaD and its variants will continue to provide crucial insights into its mechanism, paving the way for the design of more efficient biocatalysts.
Integration of Omics Technologies for Systems-Level Understanding
To gain a comprehensive understanding of how microorganisms metabolize this compound, it is essential to move beyond the study of individual enzymes and pathways and adopt a systems-level perspective. The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, provides a powerful framework for achieving this holistic view.
Genomics provides the blueprint of an organism's metabolic potential, including the genes encoding enzymes involved in haloacrylate degradation. Proteomics, the large-scale study of proteins, can reveal which of these enzymes are actually expressed under specific conditions, such as exposure to this compound. nih.govfrontiersin.org By comparing the proteomes of a microorganism grown in the presence and absence of the compound, researchers can identify proteins that are upregulated and are likely involved in its metabolism.
Metabolomics, the comprehensive analysis of small-molecule metabolites, provides a snapshot of the metabolic state of a cell. frontiersin.orgnih.gov By tracking the changes in metabolite levels over time during the degradation of this compound, it is possible to identify metabolic intermediates and reconstruct the complete degradation pathway. The integration of these omics datasets can provide a detailed and dynamic picture of the cellular response to this compound and can help to identify regulatory networks and potential bottlenecks in the metabolic pathway. This systems-level understanding is crucial for optimizing bioremediation strategies and for engineering more efficient microbial cell factories.
Development of Sustainable Synthetic Routes utilizing this compound
Beyond its role as a metabolic intermediate in degradation pathways, this compound has the potential to be a valuable building block for the synthesis of fine chemicals. The development of sustainable synthetic routes that utilize this compound is an exciting area of future research, with the potential to create value from what is often considered a pollutant.
Biocatalysis offers a green and efficient approach for the chemical transformation of this compound. researchgate.netchemistryjournals.net Enzymes, with their high selectivity and ability to operate under mild conditions, are ideal catalysts for sustainable chemical synthesis. For example, CaaD itself could be used in a chemoenzymatic synthesis approach, where it is combined with chemical steps to produce more complex molecules. mdpi.com
Q & A
Basic Research Questions
Q. What experimental methods are recommended for characterizing the enzymatic activity of trans-3-chloroacrylic acid dehalogenase (CaaD)?
- Methodological Answer : Use UV-Vis spectroscopy to monitor substrate depletion (e.g., loss of trans-3-chloroacrylic acid absorbance at 260 nm) or product formation (e.g., malonate semialdehyde at 280 nm). Couple assays with pH-stat titration to track halide release (HCl). For reproducible results, standardize enzyme purification protocols (e.g., affinity chromatography with His-tagged CaaD) and buffer conditions (e.g., 50 mM BICINE, pH 8.5) to minimize variability .
Q. How can researchers resolve discrepancies in reported kinetic parameters for CaaD across studies?
- Methodological Answer : Conduct comparative kinetic analyses under uniform experimental conditions (pH, temperature, substrate purity). Use pre-steady-state stopped-flow techniques to isolate individual reaction steps (e.g., substrate binding vs. catalysis). Validate data with global kinetic modeling (e.g., KinTek Explorer) to reconcile apparent contradictions arising from differing assay setups .
Q. What chromatographic techniques are suitable for separating trans-3-chloroacrylic acid from reaction byproducts?
- Methodological Answer : Employ reverse-phase HPLC with a C18 column and mobile phase of 70:30 water:acetonitrile (0.1% TFA) for high-resolution separation. Confirm identity via LC-MS (ESI-negative mode, m/z 119 [M-H]⁻). For TLC, use silica plates with hexane:EtOAc (2:1) and visualize under UV (254 nm) .
Advanced Research Questions
Q. How can mutational analysis elucidate the role of active-site residues in CaaD catalysis?
- Methodological Answer : Target conserved residues (e.g., αY60, αE52) via site-directed mutagenesis. Compare wild-type and mutant enzymes using:
- Steady-state kinetics (kcat, KM) to assess catalytic efficiency.
- Fluorescence spectroscopy (e.g., αY60W mutant) to monitor conformational changes during substrate binding.
- X-ray crystallography (1.5–2.0 Å resolution) to map structural perturbations. Include controls like thermal shift assays to confirm protein stability .
Q. What strategies address conflicting mechanistic proposals for CaaD-catalyzed dehalogenation?
- Methodological Answer : Integrate multi-technique datasets:
- Pre-steady-state kinetics to identify rate-limiting steps (e.g., chemical catalysis vs. product release).
- Isotope labeling (e.g., <sup>18</sup>O-water) to track hydrolytic vs. eliminative pathways.
- Computational modeling (QM/MM) to evaluate proposed transition states. For example, kinetic isotope effects (KIEs) and pH-rate profiles can distinguish between general acid/base vs. covalent catalysis mechanisms .
Q. How should researchers design experiments to probe conformational changes in CaaD during catalysis?
- Methodological Answer : Use time-resolved techniques:
- Stopped-flow fluorescence with Trp mutants (e.g., αY60W) to detect microsecond-scale structural shifts.
- Hydrogen-deuterium exchange (HDX) mass spectrometry to map solvent-accessible regions during substrate binding.
- Small-angle X-ray scattering (SAXS) to monitor global structural dynamics in solution. Pair with molecular dynamics simulations to interpret experimental data .
Data Analysis and Reproducibility
Q. What statistical approaches are critical for validating kinetic models of CaaD?
- Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to fit kinetic data to models (e.g., Michaelis-Menten, Hill equation). Use Bayesian information criterion (BIC) to compare competing mechanisms. For multi-step reactions (e.g., six-step CaaD mechanism), employ global fitting across substrate concentrations and time courses. Report confidence intervals for all parameters .
Q. How can contradictory structural and kinetic data be reconciled in CaaD studies?
- Methodological Answer : Cross-validate findings using complementary methods. For instance, if crystallography suggests a static active site but kinetics indicate flexibility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
